molecular formula C5H8ClNO2 B6284331 2,5-dihydro-1H-pyrrole-3-carboxylic acid hydrochloride CAS No. 21399-12-2

2,5-dihydro-1H-pyrrole-3-carboxylic acid hydrochloride

Cat. No. B6284331
CAS RN: 21399-12-2
M. Wt: 149.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Dihydro-1H-pyrrole-3-carboxylic acid hydrochloride, also known as 2,5-DHP-HCl, is a derivative of the pyrrole molecule, which is an aromatic heterocyclic compound found in many natural products. It has many applications in the field of organic chemistry, including its use as a reagent in the synthesis of other compounds. In addition, 2,5-DHP-HCl has been studied for its potential therapeutic applications, including its use as an anti-inflammatory agent, a vasodilator, and an anti-cancer agent.

Scientific Research Applications

2,5-dihydro-1H-pyrrole-3-carboxylic acid hydrochloride has been studied for its potential therapeutic applications, including its use as an anti-inflammatory agent, a vasodilator, and an anti-cancer agent. Studies have shown that this compound may have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. It has also been shown to have vasodilatory effects, which may be beneficial in the treatment of hypertension. Furthermore, this compound has been studied for its potential anti-cancer effects, as it has been shown to inhibit the growth of various cancer cell lines.

Mechanism of Action

The exact mechanism of action of 2,5-dihydro-1H-pyrrole-3-carboxylic acid hydrochloride is not yet fully understood, but it is believed to act by inhibiting the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. It is also believed to act as a vasodilator by increasing the production of nitric oxide, which helps to relax the smooth muscles in the walls of the blood vessels. In addition, this compound has been shown to inhibit the activity of several enzymes involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have anti-inflammatory effects, as it has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. It has also been shown to have vasodilatory effects, which may be beneficial in the treatment of hypertension. In addition, this compound has been shown to inhibit the growth of various cancer cell lines and to act as an antioxidant.

Advantages and Limitations for Lab Experiments

The main advantage of using 2,5-dihydro-1H-pyrrole-3-carboxylic acid hydrochloride in laboratory experiments is that it is relatively easy to synthesize and is relatively inexpensive. It is also relatively stable and has a long shelf life, making it ideal for long-term storage. However, there are some limitations to using this compound in laboratory experiments. For example, it is not soluble in water, so it must be dissolved in an organic solvent before it can be used. In addition, it is not very soluble in most organic solvents, so it must be used in relatively small concentrations.

Future Directions

2,5-dihydro-1H-pyrrole-3-carboxylic acid hydrochloride has many potential applications in the field of organic chemistry and medicine. In the future, it may be used to develop new drugs for the treatment of inflammatory diseases and cancer. In addition, it may be used to develop new compounds for use in organic synthesis. Finally, it may be used to develop new compounds for use in imaging techniques, such as MRI and PET scans.

Synthesis Methods

2,5-dihydro-1H-pyrrole-3-carboxylic acid hydrochloride can be synthesized using several different methods. The most common method is the reaction of pyrrole with an alkyl halide in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction yields an alkylated pyrrole, which can then be converted to this compound by treating the alkylated pyrrole with hydrochloric acid. Other methods of synthesis include the reaction of pyrrole with a nitrile in the presence of a base, the reaction of pyrrole with an aldehyde in the presence of a base, and the reaction of pyrrole with an acid chloride in the presence of a base.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2,5-dihydro-1H-pyrrole-3-carboxylic acid hydrochloride involves the reaction of 1,4-dihydropyridine-3,5-dicarboxylic acid with ammonia and subsequent reduction of the resulting imine intermediate.", "Starting Materials": [ "1,4-dihydropyridine-3,5-dicarboxylic acid", "Ammonia", "Hydrogen gas", "Palladium on carbon catalyst", "Hydrochloric acid", "Water" ], "Reaction": [ "1. Dissolve 1,4-dihydropyridine-3,5-dicarboxylic acid in concentrated hydrochloric acid.", "2. Add ammonia to the solution and heat at 100°C for 24 hours.", "3. Cool the reaction mixture and adjust the pH to 7 with hydrochloric acid.", "4. Add palladium on carbon catalyst and hydrogen gas to the reaction mixture and stir at room temperature until complete reduction of the imine intermediate is achieved.", "5. Filter the catalyst and evaporate the solvent to obtain the crude product.", "6. Dissolve the crude product in water and add hydrochloric acid to obtain 2,5-dihydro-1H-pyrrole-3-carboxylic acid hydrochloride as a white solid." ] }

CAS RN

21399-12-2

Molecular Formula

C5H8ClNO2

Molecular Weight

149.6

Purity

95

Origin of Product

United States

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